molecular formula C5H7Cl2NO B13517383 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride

2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride

Cat. No.: B13517383
M. Wt: 168.02 g/mol
InChI Key: FRQHPGNACPDYCG-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. It is known for its reactivity due to the presence of both a chloromethyl group and an oxazole ring, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride typically involves the chloromethylation of 4-methyl-1,3-oxazole. This can be achieved through the reaction of 4-methyl-1,3-oxazole with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds as follows:

    Starting Materials: 4-methyl-1,3-oxazole, formaldehyde, hydrochloric acid.

    Reaction Conditions: The reaction is carried out in an aqueous medium at a temperature range of 0-5°C to control the exothermic nature of the reaction.

    Procedure: Formaldehyde is added dropwise to a solution of 4-methyl-1,3-oxazole in hydrochloric acid. The mixture is stirred for several hours, and the product is then isolated by filtration and purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound follows a similar synthetic route but with optimized conditions for large-scale operations. Continuous flow reactors may be used to enhance the efficiency and safety of the process. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine yields an aminomethyl derivative, while oxidation can produce an oxazole carboxylic acid.

Scientific Research Applications

2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a precursor in the synthesis of various drugs, including antimicrobial and anticancer agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride exerts its effects is primarily through its reactivity as an electrophile. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that alter their function. This reactivity is exploited in drug design to create molecules that can selectively interact with biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Chloromethyl)thiazole hydrochloride
  • 2-(Chloromethyl)benzoxazole hydrochloride

Uniqueness

Compared to these similar compounds, 2-(Chloromethyl)-4-methyl-1,3-oxazole hydrochloride is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in the synthesis of compounds with specific biological activities and chemical properties.

Properties

Molecular Formula

C5H7Cl2NO

Molecular Weight

168.02 g/mol

IUPAC Name

2-(chloromethyl)-4-methyl-1,3-oxazole;hydrochloride

InChI

InChI=1S/C5H6ClNO.ClH/c1-4-3-8-5(2-6)7-4;/h3H,2H2,1H3;1H

InChI Key

FRQHPGNACPDYCG-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=N1)CCl.Cl

Origin of Product

United States

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